molecular formula C18H22N2O5S2 B2562448 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide CAS No. 951518-98-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2562448
CAS No.: 951518-98-2
M. Wt: 410.5
InChI Key: SUANXXWEQBIPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
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Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Isothiazolidin-2-yl moiety
  • Methoxyphenyl group
  • Dimethylbenzenesulfonamide backbone

This structural complexity contributes to its diverse biological activities.

Research indicates that this compound primarily interacts with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell division and potentially induce apoptosis in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), which are implicated in cancer progression. The inhibition constants (KIs) for these isoforms range from 2.6 to 321 nM, indicating significant potency .

In vitro assays demonstrated that the compound exhibits anti-proliferative effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 3.96 μM
  • Caco-2 (colorectal cancer) : IC50 = 5.87 μM

The mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited and warrants further investigation.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityInhibition of hCA II and hCA IX with KIs ranging from 2.6 to 321 nM; anti-proliferative effects on MCF-7 and Caco-2 cells
Study BMechanism of actionInduces apoptosis through CDK2 inhibition; alters expression of apoptotic markers
Study CAntimicrobial propertiesInitial findings suggest potential activity against specific bacterial strains; further research needed

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-5-7-16(11-14(13)2)27(23,24)19-17-12-15(6-8-18(17)25-3)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUANXXWEQBIPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.